molecular formula C13H18N4O3 B4610724 1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea

1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea

Cat. No.: B4610724
M. Wt: 278.31 g/mol
InChI Key: NHURYSIPVRSKDO-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group attached to a urea moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea has found applications in various scientific research areas, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers investigate the biological activity of this compound, including its potential as a pharmacological agent. Studies may focus on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound’s potential therapeutic properties are explored, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further investigation.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea typically involves the reaction of 1-methylpiperidine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 1-methylpiperidine and 3-nitrophenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Procedure: The 1-methylpiperidine is added dropwise to a solution of 3-nitrophenyl isocyanate in the chosen solvent. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may enhance binding affinity to specific targets. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)-3-(3-nitrophenyl)urea can be compared with other similar compounds, such as:

    1-(1-Methylpiperidin-4-yl)-3-phenylurea: Lacks the nitro group, resulting in different chemical and biological properties.

    1-(1-Methylpiperidin-4-yl)-3-(4-nitrophenyl)urea: The nitro group is positioned differently, which may affect its reactivity and interactions.

    1-(1-Methylpiperidin-4-yl)-3-(3-chlorophenyl)urea:

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-16-7-5-10(6-8-16)14-13(18)15-11-3-2-4-12(9-11)17(19)20/h2-4,9-10H,5-8H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHURYSIPVRSKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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